molecular formula C12H20N4OS2 B2384592 N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea CAS No. 478077-57-5

N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

Cat. No.: B2384592
CAS No.: 478077-57-5
M. Wt: 300.44
InChI Key: PYPGSRITRCKSTO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclohexyl group, a thiadiazole ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and urea linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: Used as a condensing reagent in peptide synthesis.

    N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic chemistry.

Uniqueness

N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPGSRITRCKSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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